6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both chloro and fluoro substituents on a pyridine ring, along with a sulfonamide group, which contributes to its distinct chemical behavior.
Mechanism of Action
Target of Action
Similar compounds, such as pyridinesulfonamide derivatives, have been reported to inhibit phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly pi4k and pi3k, leading to inhibition of these enzymes .
Biochemical Pathways
Inhibition of pi4k and pi3k can disrupt multiple cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking .
Result of Action
The inhibition of pi4k and pi3k could potentially lead to the suppression of cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 5-fluoropyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.
Coupling Reactions: The pyridine rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-fluoropyridine: Similar in structure but lacks the sulfonamide group, resulting in different chemical properties and applications.
6-fluoro-N-(5-chloropyridin-2-yl)pyridine-3-sulfonamide: An isomer with reversed positions of the chloro and fluoro substituents, leading to variations in reactivity and biological activity.
2-chloro-5-fluoropyrimidine:
Uniqueness
The uniqueness of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide lies in its combination of chloro, fluoro, and sulfonamide groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVPDFACBEZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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